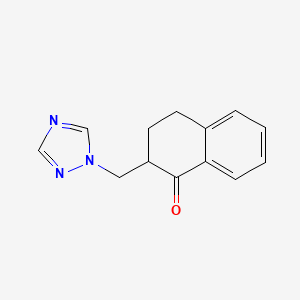

2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-11(7-16-9-14-8-15-16)6-5-10-3-1-2-4-12(10)13/h1-4,8-9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWPSMZJLXJTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 3,4-Dihydronaphthalen-1(2H)-one Core

The dihydronaphthalenone core can be synthesized or modified from precursors such as longifolene or related terpenoid structures. For example, oxidation and bromination of 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene yield 4,4-dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one, a key intermediate for further functionalization.

Introduction of the 1,2,4-Triazolylmethyl Group

The key step involves nucleophilic substitution of the halogenated dihydronaphthalenone intermediate with 1H-1,2,4-triazole to form the 2-(1H-1,2,4-triazol-1-ylmethyl) substituent.

- The bromo-substituted dihydronaphthalenone is reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.

- The reaction is carried out in a polar aprotic solvent like acetonitrile under reflux conditions.

- The nucleophilic nitrogen of the triazole attacks the electrophilic carbon bearing the leaving group, forming the desired C–N bond.

This method is supported by analogous syntheses of azole-substituted dihydronaphthalenones and related compounds.

Alternative Synthetic Routes Involving Epoxide Ring Opening

Representative Synthetic Scheme

Research Findings and Optimization

- The nucleophilic substitution step is sensitive to reaction conditions such as solvent, temperature, and base used. Acetonitrile and potassium carbonate are preferred for good yields and selectivity.

- The brominated intermediate must be pure and stable; side reactions such as elimination or hydrolysis can reduce yield.

- Alternative bases and solvents have been tested, but polar aprotic solvents with mild bases give the best results.

- Metal-free synthesis of triazole rings from azides and aldehydes or esters offers a complementary approach but requires further optimization for this specific compound.

- Structural studies confirm the successful attachment of the triazole ring at the 2-position of the dihydronaphthalenone core, with crystallographic data supporting the molecular configuration.

Summary Table of Preparation Methods

| Method | Key Intermediate | Reaction Type | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation + Nucleophilic substitution | 2-bromo-3,4-dihydronaphthalen-1(2H)-one | SN2 substitution with 1H-1,2,4-triazole | K2CO3, CH3CN, reflux | Straightforward, good yields | Requires halogenated intermediate |

| Epoxide ring opening (analogous) | Epoxidized ketone | Nucleophilic ring opening by triazole | TMSOI, NaOH, reflux | Versatile for azole introduction | More steps, less direct |

| Metal-free cycloaddition (general triazole synthesis) | α,β-unsaturated esters/aldehydes + azides | [3+2] cycloaddition | Organocatalysts, DMSO, mild heating | Metal-free, gram-scale | Needs optimization for target compound |

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydronaphthalene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydronaphthalene derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

Agriculture: The compound is explored for its fungicidal properties, making it a candidate for crop protection against various fungal infections.

Materials Science: It is used in the development of metal-organic frameworks and coordination polymers, which have applications in catalysis, gas storage, and separation technologies.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as cytochrome P450, which is crucial for the biosynthesis of ergosterol in fungi. This inhibition disrupts the cell membrane integrity of the fungi, leading to their death. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting oxidative stress.

Comparison with Similar Compounds

a) 2-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one

This derivative replaces the triazole group with a pyridine ring. While structurally similar, the absence of the triazole moiety results in reduced antiproliferative activity. Pyridine-substituted tetralones are primarily explored for their pharmacokinetic properties rather than potency .

b) Dibenzyl 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-(1H-1,2,4-triazol-1-ylmethyl)ethyl phosphate

This compound incorporates dual triazole groups and a phosphate ester. The increased steric bulk and polarity reduce cell permeability, limiting its anticancer efficacy compared to the target compound .

c) 4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one

Here, the triazole is replaced with a pyrazole-methylene group. While this derivative shows moderate activity against SiHa, MDA-MB-231, and PANC-1 cell lines, it lacks the broad-spectrum potency observed in triazole-containing analogues .

Substituent Effects on Antiproliferative Activity

The target compound’s derivatives exhibit structure-activity relationships (SAR) critical to their efficacy:

Key Findings :

- Sulfonyl Substitutions : Bulky, electron-withdrawing groups (e.g., 2-naphthylsulfonyl in 6g ) enhance activity by improving target binding (e.g., tubulin inhibition) and metabolic stability .

- Triazole vs. Pyrazole : Triazole derivatives show broader-spectrum activity due to their ability to coordinate metal ions and participate in hydrogen bonding, critical for interacting with biological targets .

Pharmacokinetic and Solubility Considerations

- 3,4-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one : This dihydroxy analogue exhibits improved aqueous solubility but reduced membrane permeability, limiting its in vivo applicability compared to the lipophilic triazole derivatives .

- Squarrosal: A natural dihydronaphthalenone with a tetrahydroxypyranyl group, squarrosal shows moderate bioactivity but lacks synthetic scalability .

Biological Activity

2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer properties and other pharmacological effects.

- Molecular Formula : C₁₄H₁₃N₃O

- Molecular Weight : 241.27 g/mol

- CAS Registry Number : 154003-18-6

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate naphthalene derivatives and triazole-containing reagents. Various methods have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Case Study 1 : A study demonstrated that compounds related to this compound exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC₅₀ values were reported at 52 nM and 74 nM respectively, indicating potent activity against these cancer cells .

- Mechanism of Action : The mechanism involves cell cycle arrest at the G₂/M phase and induction of apoptosis. Immunofluorescence studies confirmed the targeting of tubulin, leading to multinucleation—a hallmark of mitotic catastrophe .

Other Pharmacological Effects

Beyond its anticancer activity, the compound has shown promise in other areas:

- Antimicrobial Activity : Triazole derivatives are known for their broad-spectrum antimicrobial properties. The compound's structural characteristics suggest potential efficacy against various pathogens.

- Anti-inflammatory Effects : Some studies indicate that triazole-containing compounds may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Data Summary

Q & A

Q. Basic

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, SHELX software (SHELXL/SHELXS) refines hydrogen positions via riding models (C–H = 0.93–0.97 Å) and thermal displacement parameters (Uiso(H) = 1.2Ueq(C)) .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry; the triazole methyl group shows deshielded protons (~δ 4.5–5.0 ppm) .

- FT-IR : Stretching frequencies for ketone (C=O, ~1680 cm<sup>−1</sup>) and triazole (C=N, ~1520 cm<sup>−1</sup>) validate functional groups .

How do substituent variations on the triazole ring influence biological activity, and what assays validate these effects?

Q. Advanced

- Structure-Activity Relationship (SAR) :

- Antiproliferative activity : Substituents like sulfonyl groups at the triazole N1 position enhance cytotoxicity. For example, sulfonamide derivatives exhibit IC50 values < 10 µM against HepG2 and MCF-7 cells .

- Electron-withdrawing groups (e.g., -CF3) improve metabolic stability but may reduce solubility.

- Validation assays :

What computational methods are used to predict the compound’s pharmacokinetic properties and binding modes?

Q. Advanced

- ADME prediction : Tools like SwissADME estimate logP (~2.5), bioavailability (Lipinski rule compliance), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulations (NAMD/GROMACS) assess stability in lipid bilayers or protein pockets over 100 ns trajectories.

- DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gap) with reactivity .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HT-29), passage numbers, and incubation times.

- Orthogonal validation : Confirm antiproliferative effects via trypan blue exclusion (viability) and Annexin V/PI staining (apoptosis) .

- Meta-analysis : Compare IC50 values across studies, adjusting for variables like serum concentration (e.g., 10% FBS vs. serum-free conditions) .

What in vivo models are suitable for evaluating the therapeutic potential of this compound?

Q. Advanced

- Xenograft models : Implant human cancer cells (e.g., HT-29) into immunodeficient mice; administer compound orally (10–50 mg/kg/day) for 4 weeks. Monitor tumor volume via caliper measurements .

- Pharmacokinetics : Conduct LC-MS/MS to determine plasma half-life (t1/2) and tissue distribution after IV/oral dosing .

- Toxicology : Assess liver/kidney function via ALT, AST, and creatinine levels in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.